Yl)thio)acetic acid Yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878831
InChI: InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17)
SMILES:
Molecular Formula: C13H20N6O2S
Molecular Weight: 324.40 g/mol

Yl)thio)acetic acid

CAS No.:

Cat. No.: VC15878831

Molecular Formula: C13H20N6O2S

Molecular Weight: 324.40 g/mol

* For research use only. Not for human or veterinary use.

Yl)thio)acetic acid -

Specification

Molecular Formula C13H20N6O2S
Molecular Weight 324.40 g/mol
IUPAC Name 2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid
Standard InChI InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17)
Standard InChI Key QYTOGPUSMCMAMH-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N

Introduction

Structural Characteristics and Nomenclature

Core Structural Features

The general structure of these derivatives follows the pattern 2-((heterocyclic-yl)thio)acetic acid, where:

  • Heterocyclic-yl: A substituted or unsubstituted aromatic heterocycle (e.g., triazole, benzothiazole, thiadiazole)

  • Thioether linkage: Sulfur atom connecting the heterocycle to the acetic acid group

Table 1: Representative Derivatives and Molecular Descriptors

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Source
2-((3-amino-1H-1,2,4-triazol-5-yl)thio)acetic acid401638-68-4C₄H₆N₄O₂S174.18AChemBlock
(2-benzothiazolylthio)acetic acid6295-57-4C₉H₇NO₂S₂225.29ChemicalBook
2-((7-nitrobenzo[c][1,oxadiazol-4-yl)thio)acetic acid18333-81-8C₈H₅N₃O₅S255.21ChemShuttle
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid32991-48-3C₁₀H₈N₂O₂S₂252.30PubChem

Electronic Configuration

The thioether bridge (-S-) creates a conjugated system with the heterocycle, altering electron distribution:

  • Benzothiazole derivatives: Extended π-conjugation enhances stability

  • Triazole derivatives: Hydrogen bonding capacity from amino groups influences solubility

  • Thiadiazole derivatives: Electrophilic sulfur centers enable nucleophilic substitutions

Synthesis Methodologies

Nucleophilic Substitution Reactions

The primary synthetic route involves reacting heterocyclic thiols with halogenated acetic acid derivatives under basic conditions:

General Reaction:
Heterocycle-SH+X-CH2COOHBaseHeterocycle-S-CH2COOH+HX\text{Heterocycle-SH} + \text{X-CH}_2\text{COOH} \xrightarrow{\text{Base}} \text{Heterocycle-S-CH}_2\text{COOH} + \text{HX}
Where X = Cl, Br

Example: Synthesis of (2-benzothiazolylthio)acetic acid

  • Reactants: 2-mercaptobenzothiazole (5 mmol), bromoacetic acid (10 mmol)

  • Conditions: Ethanolic KOH (2M, 30 mL), 3 hours at 20°C

  • Yield: 89% after acidification and filtration

Industrial-Scale Production

Key process parameters for scaling:

  • Temperature control: Maintain 20-25°C to prevent byproduct formation

  • Solvent selection: Ethanol/water mixtures optimize reagent solubility

  • Purification: Recrystallization from ethyl acetate/hexane (5:5)

Chemical Reactivity and Functionalization

Thioether Oxidation

Controlled oxidation converts thioethers to sulfoxides or sulfones:
Heterocycle-S-CH2COOHH2O2Heterocycle-S(O)-CH2COOH\text{Heterocycle-S-CH}_2\text{COOH} \xrightarrow{\text{H}_2\text{O}_2} \text{Heterocycle-S(O)-CH}_2\text{COOH}
\xrightarrow{\text{excess H}_2\text{O}_2} \text{Heterocycle-S(O)_2-CH}_2\text{COOH}

Heterocycle-Specific Reactions

  • Triazole derivatives: Amino groups undergo diazotization for cross-coupling

  • Benzothiazole derivatives: Electrophilic substitution at the 6-position

  • Thiadiazole derivatives: Chlorine substituents enable Suzuki-Miyaura couplings

Functional Applications

Pharmaceutical Intermediates

  • Antimicrobial agents: Thiadiazole derivatives show MIC values <10 μg/mL against S. aureus

  • Enzyme inhibitors: Triazole analogs inhibit xanthine oxidase (IC₅₀ = 2.3 μM)

Agricultural Chemicals

  • Herbicidal activity: Benzothiazole derivatives reduce weed biomass by 78% at 50 ppm

  • Plant growth regulators: Quinoline-thioacetates enhance root formation in Paulownia spp.

Materials Science Applications

  • Polymer modifiers: Improve thermal stability (T_g increase by 15-20°C)

  • Coordination complexes: Form stable chelates with Cu²⁺ (log K = 8.2)

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